molecular formula C11H16O3 B1252576 Pinnatolide

Pinnatolide

Cat. No.: B1252576
M. Wt: 196.24 g/mol
InChI Key: MJFNQTVRNUJMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinnatolide is a phytochemical compound isolated from natural sources, provided as a high-purity standard for research purposes. Its core research value lies in its potential bioactivity, making it a candidate for pharmacological and biological screening assays. Researchers utilize this compound in studies aimed at understanding its mechanism of action, which may involve specific interactions with cellular pathways. This product is intended for laboratory analysis by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. All information presented is based on available scientific literature and requires verification by the end-user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-methyl-5-(4-methyl-2-oxopent-3-enyl)oxolan-2-one

InChI

InChI=1S/C11H16O3/c1-8(2)6-9(12)7-11(3)5-4-10(13)14-11/h6H,4-5,7H2,1-3H3

InChI Key

MJFNQTVRNUJMHF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1(CCC(=O)O1)C)C

Synonyms

(+)-(R)-pinnatolide
pinnatolide

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Pinnatolide

Advanced Chromatographic Techniques for Pinnatolide Isolation

The isolation and purification of natural products from complex biological matrices often require advanced chromatographic techniques. These methods leverage the differential physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of compounds in complex mixtures. ijpsjournal.comresearchgate.net In the context of natural product isolation, HPLC is a fundamental tool for achieving high purity. hilarispublisher.com It involves pumping a liquid sample through a column packed with a stationary phase under high pressure, with detection of eluted compounds typically done using UV-visible or mass spectrometric detectors. hilarispublisher.com Reverse-phase HPLC, which separates molecules based on their polarity using a non-polar stationary phase and a polar mobile phase, is commonly employed for the purification of small molecules. researchgate.netnih.gov The choice of stationary and mobile phases in HPLC is critical and depends on the properties of the target compound and the matrix. researchgate.net

Preparative Chromatography Approaches

Preparative chromatography aims to isolate and purify a sufficient quantity of a compound for further study or application, in contrast to analytical chromatography which focuses on identification and quantification. youtube.com Preparative HPLC is a common approach for isolating and purifying natural products. waters.comchromatographyonline.com This technique can be scaled up from analytical methods, often involving larger columns and higher flow rates to handle larger sample loads. waters.comcem.com Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution methods can be used in preparative chromatography, with isocratic methods potentially offering higher resolution but sometimes requiring longer run times for complex mixtures. waters.comyoutube.com Flash chromatography, a rapid purification method often using silica (B1680970) gel or C18 stationary phases, is also considered a preparative technique and is similar in principle to preparative HPLC. chromatographyonline.comyoutube.com

Countercurrent Chromatography in Natural Product Isolation

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not utilize a solid support matrix. researchgate.netmdpi.com This eliminates potential issues associated with solid phases, such as irreversible adsorption and sample loss. mdpi.com CCC separates compounds based on their partitioning behavior between two immiscible liquid phases. globalresearchonline.net It has been recognized as a versatile separation technique, particularly useful in the field of natural product isolation. researchgate.netglobalresearchonline.net High-speed countercurrent chromatography (HSCCC), a type of CCC, has gained attention as a "green separation technique" for isolating selective natural products with high extraction yields. globalresearchonline.net Different modes of operation, such as concurrent and dual-mode CCC, can be employed to optimize the elution of compounds with varying affinities for the stationary phase. veeprho.com

Extraction and Sample Preparation Strategies for Complex Matrices

Effective extraction and sample preparation are crucial initial steps before chromatographic isolation of natural products from complex biological matrices. These strategies aim to release the target compounds from the matrix and remove interfering substances.

Traditional extraction methods include techniques such as maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. ekb.egmdpi.comencyclopedia.pubijbsac.org These methods often involve the use of solvents to dissolve the desired compounds from the plant or marine material. mdpi.comencyclopedia.pub The choice of solvent depends on the polarity and solubility of the target compounds. hilarispublisher.comekb.eg

More modern and environmentally friendly extraction techniques have also been developed, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). globalresearchonline.netekb.egmdpi.comencyclopedia.pubnih.gov These techniques can offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency compared to traditional methods. ekb.egmdpi.comencyclopedia.pub

Sample preparation often involves steps like drying, homogenization, filtration, and grinding to prepare the raw material for extraction. nih.gov After initial extraction, further clean-up steps may be necessary to remove unwanted compounds before chromatographic analysis or purification. Techniques like solid-phase extraction (SPE) and liquid-liquid partitioning can be used for this purpose. hilarispublisher.comnih.gov

Structural Elucidation and Stereochemical Assignment of Pinnatolide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the connectivity and environment of atoms, particularly hydrogen and carbon. jchps.com

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, APT)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structural elucidation. The ¹H NMR spectrum provides information on the types of protons present, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by splitting patterns and coupling constants). jchps.com ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. oregonstate.edu The Attached Proton Test (APT) is a specific ¹³C NMR technique that helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons by the phase of their signals. ceitec.cz Signals for CH and CH₃ groups typically appear with the opposite phase compared to CH₂ and quaternary carbons. ceitec.cz

While specific detailed ¹H and ¹³C NMR data for Pinnatolide from the search results are limited to examples of other compounds or general descriptions of the techniques oregonstate.edursc.orgrsc.orgnp-mrd.orghmdb.capaulussegroup.comdrugbank.comresearchgate.net, the application of these methods to this compound would involve analyzing the chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum to assign protons to specific parts of the molecule. Similarly, the ¹³C NMR and APT spectra would be used to identify the different types of carbon atoms and their multiplicities, providing crucial information about the molecular framework.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlation maps that reveal connectivities between atoms, offering deeper insights into the molecular structure. princeton.eduharvard.edu

COSY (COrrelated SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu By analyzing the cross-peaks in a COSY spectrum, the connectivity of proton networks within the molecule can be established. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlation). princeton.edusdsu.edu This is invaluable for assigning proton signals to their corresponding carbon signals. sdsu.eduemerypharma.com

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.eduharvard.edu These through-space correlations are crucial for determining the relative stereochemistry and conformation of the molecule. harvard.edumestrelab.com

The application of these 2D NMR techniques to this compound would involve acquiring and interpreting the respective spectra. COSY would reveal coupled proton networks. HSQC would link protons to their directly bonded carbons. HMBC would provide long-range correlations to piece together the carbon skeleton and identify key structural linkages. NOESY would provide spatial proximity information, aiding in the determination of relative stereochemistry. While specific 2D NMR data for this compound are not detailed in the search results, the principles of these techniques are universally applied in the structural elucidation of complex organic molecules like this compound. sdsu.eduemerypharma.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and structural subunits.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule, which allows for the precise determination of its elemental composition (molecular formula). metu.edu.tr By measuring the mass-to-charge ratio ([M+H]⁺ or [M-H]⁻, for example) with high accuracy, the possible molecular formulas that correspond to that mass can be narrowed down significantly, often to a single possibility. rsc.orgnih.gov

For this compound, HRMS would be employed to obtain a precise molecular mass, which would then be used to calculate its elemental composition. This molecular formula is a fundamental piece of information required for the subsequent structural elucidation using NMR data. Some search results mention HRMS being used for calculating and observing m/z values for various compounds, illustrating its application in determining molecular formulas. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Structural Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS/MS (tandem mass spectrometry) involves further fragmentation of selected ions, providing more detailed structural information through the analysis of the fragment ions. iastate.edunih.gov This technique is particularly useful for analyzing complex mixtures and obtaining structural information on individual components. iastate.edunih.gov

In the context of structural characterization, LC-MS/MS can provide fragmentation patterns that offer clues about the connectivity of atoms and the presence of specific functional groups within the molecule. By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which helps in piecing together its structure. sepscience.comhpst.czunt.edu While a specific application of LC-MS/MS for the detailed fragmentation analysis of this compound is not explicitly detailed in the search results, the technique's general utility in structural characterization and the analysis of natural products is well-established. nih.govunt.eduresearchgate.net

X-ray Crystallography for Absolute Stereochemistry Assignment

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided a suitable single crystal can be obtained. researchgate.netresearchgate.netrigaku.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution within the crystal can be determined, revealing the positions of the atoms in three dimensions. researchgate.netrigaku.com For chiral molecules, anomalous dispersion of X-rays can be used to determine the absolute stereochemistry, distinguishing between enantiomers. researchgate.netmit.edunih.govchem-soc.si This is particularly important for biologically active compounds, as enantiomers can have vastly different activities. researchgate.net

For this compound, obtaining a high-quality single crystal and performing X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and, crucially, determine the absolute configuration of any stereocenters present. While the search results mention the synthesis of (+)-pinnatolide amazonaws.comsemanticscholar.orgdntb.gov.ua, suggesting its existence as a single enantiomer, direct crystallographic data for this compound were not found in the provided snippets. However, X-ray crystallography remains the gold standard for definitive absolute stereochemistry assignment when applicable. researchgate.netresearchgate.netnih.gov

Biosynthetic Pathways and Proposed Mechanisms of Pinnatolide Formation

Precursor Incorporation Studies

Specific studies detailing the incorporation of labeled precursors into Pinnatolide during its natural biosynthesis in a biological system are not present in the provided search results. Chemical synthesis studies, however, have utilized compounds such as methyl levulinate as a starting material for the laboratory production of (+)-(R)-Pinnatolide thegoodscentscompany.com. While methyl levulinate serves as a precursor in chemical synthesis, its role, if any, in the natural biosynthesis of this compound is not established by the search results.

Enzymatic Transformations in Biosynthesis

Information regarding specific enzymatic transformations involved in the natural biosynthesis of this compound is not detailed in the provided literature. While the biosynthesis of natural products generally involves a cascade of enzyme-catalyzed reactions, the particular enzymes responsible for the formation of the unique structural features of this compound have not been identified in the search results. General discussions of biosynthetic gene clusters (BGCs) mention that they encode the enzymes necessary for the production of secondary metabolites like terpenes and polyketides, but a direct link to this compound biosynthesis is not provided.

Hypothesized Biosynthetic Cascades and Intermediates

Based on the limited information available, a definitive biosynthetic cascade for this compound in nature cannot be fully described. The classification as a terpene suggests a pathway involving the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), typical precursors for terpenoid compounds. However, the mention of a "dihydrooctaketide" intermediate in a synthetic scheme points towards a potential polyketide synthase (PKS) pathway, which involves the iterative condensation of malonyl-CoA or methylmalonyl-CoA extender units. Without further research detailed in the provided sources, any proposed natural biosynthetic cascade and the specific intermediates involved remain speculative.

Mechanistic Investigations of Pinnatolide S Biological Activities

In Vitro Cellular and Molecular Target Elucidation

In vitro studies are crucial for identifying the direct molecular targets of pinnatolide and understanding the immediate cellular responses upon exposure. These investigations often involve isolated biological components or cell cultures.

Receptor Binding and Modulation Studies

Studies involving receptor binding and modulation are designed to determine if this compound interacts directly with specific cellular receptors. This can include assessing its ability to bind to a receptor and whether it acts as an agonist (activating the receptor) or antagonist (blocking the receptor). While the provided search results mention nicotinic acetylcholine (B1216132) receptors in the context of other compounds like A-84543 and nicotine, and discuss receptor binding in general terms related to pinusolide (B25242) derivatives and platelet-activating factor receptors, there is no specific information in the search results detailing this compound's direct interaction with nicotinic acetylcholine receptors or other specific receptors. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov

Protein-Ligand Interaction Studies

Protein-ligand interaction studies aim to identify specific proteins that this compound binds to. These studies can employ various techniques to characterize the binding event, including affinity and specificity. The search results mention protein-protein interactions in the context of PIN1 and NRF2 proteins and the use of techniques like fluorescence polarization assays to verify computational predictions of binding. nih.gov However, there is no specific information in the search results detailing protein-ligand interaction studies specifically with this compound.

In Vivo Mechanistic Studies in Non-Human Models

In vivo studies using non-human models are essential for understanding the effects of this compound within a complex biological system and to assess target engagement. Animal models are widely used in biomedical research to study disease mechanisms and evaluate potential therapeutic interventions. mdpi.comfrontiersin.org

Target Engagement Assessment in Animal Models

Target engagement studies in animal models aim to confirm that this compound reaches its intended target(s) in a living organism and interacts with them in a manner that is expected to produce a biological effect. These studies can involve various techniques, including imaging modalities and biochemical analyses of tissues. nih.govoatext.com While the search results highlight the importance of animal models in understanding drug disposition and pharmacological response, and mention imaging techniques for visualizing cellular behavior in vivo nih.govoatext.com, there is no specific information provided in the search results regarding target engagement assessment studies conducted with this compound in animal models. Research mentions the in vitro and in vivo activity of other compounds, such as 1-hydroxy-2-alkyl-4(1H)quinolone derivatives against Toxoplasma gondii. uni-goettingen.de

Biomarker Identification and Validation for Mechanistic Insights

Biomarkers play a crucial role in understanding the mechanistic insights of biological activities by serving as indicators of a biological state or process. thalesnano.comnih.govacsir.res.inwikipedia.org The identification and validation of biomarkers can help in understanding disease pathways, monitoring drug activity, and assessing therapeutic impact. nih.govacsir.res.in While the importance of biomarker identification and validation in mechanistic studies is well-established, the conducted literature search did not yield specific information regarding the identification or validation of biomarkers directly associated with the biological activities or mechanistic pathways of this compound. Research in this area would typically involve analyzing biological samples to find molecular indicators that change in response to this compound exposure, followed by rigorous validation to confirm their relevance and reliability. wikipedia.org

Cellular and Molecular Responses in Model Organisms

Model organisms are invaluable tools in biological research, providing simplified systems to study complex cellular and molecular processes. scienceinschool.orgarcadiascience.comcusabio.comnih.govurncst.com Various organisms, including bacteria, yeast, plants, and animals, are utilized to investigate cellular and molecular responses to chemical compounds. scienceinschool.orgarcadiascience.comcusabio.comnih.govurncst.com These studies can reveal how a compound affects cell growth, differentiation, signaling pathways, gene expression, and other molecular events. While model organisms are widely used to understand the biological impact of various substances, the conducted literature search did not find specific studies detailing the cellular and molecular responses induced by this compound in any model organism. Research in this area would typically involve exposing model organisms or their cells to this compound and analyzing the resulting changes at the cellular and molecular levels using techniques such as microscopy, genomics, proteomics, and metabolomics. acsir.res.inscienceinschool.org

Comparative Analysis of Biological Activities of this compound Analogues

The comparative analysis of the biological activities of chemical analogues is a common approach in medicinal chemistry and chemical biology to understand the structural features responsible for observed biological effects. By comparing the activity of a compound with that of its structurally related analogues, researchers can gain insights into structure-activity relationships (SAR). researchgate.net This can help in identifying key functional groups or structural motifs necessary for activity and can guide the design of compounds with improved potency or selectivity. Although the synthesis and biological activity of analogues of other natural products have been reported, the conducted literature search did not provide specific information on the comparative analysis of the biological activities of this compound analogues. thalesnano.comresearchgate.net Such studies would typically involve synthesizing a series of compounds structurally similar to this compound and evaluating their biological effects in relevant assays to determine how structural variations influence activity.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies and Chemical Derivatization of Pinnatolide

Systematic Chemical Modifications and Analog Design

Systematic chemical modifications of a lead compound like Pinnatolide are undertaken to create a series of analogs with subtle or significant structural variations. This process, known as analog design, is a common strategy in medicinal chemistry to explore the chemical space around a promising scaffold slideshare.net. By synthesizing and testing these modified compounds, researchers can gather data on how specific changes impact biological activity.

For this compound, chemical modifications could involve alterations to its core ring structure, functional group interconversions, additions or removals of substituents, or changes in stereochemistry. The goal is to identify which parts of the molecule are essential for activity, which can be modified to improve activity or introduce new properties, and which modifications lead to a loss of activity. This systematic approach provides valuable insights into the structural requirements for interaction with its biological target(s). While specific detailed examples of this compound modifications and their resulting activities were not extensively detailed in the search results, the general principles of analog design apply nih.gov.

Identification of Pharmacophores and Essential Structural Motifs for Activity

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response slideshare.net. Identifying the pharmacophore of this compound involves pinpointing the essential structural features responsible for its biological activity nih.govtaylorandfrancis.com. This can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionic centers, along with their spatial arrangement taylorandfrancis.compatsnap.com.

SAR studies, particularly through the analysis of the activity of a series of analogs, help in delineating these critical features. By observing which modifications are tolerated and which lead to a loss of activity, researchers can infer the essential structural motifs that interact with the biological target. For example, if a specific hydroxyl group is consistently required for activity across a series of analogs, it suggests that this group is involved in a crucial interaction, such as hydrogen bonding, with the target nih.gov. While specific pharmacophore models for this compound were not explicitly found, the general methodology involves analyzing the common features of active this compound derivatives and mapping these features in 3D space slideshare.netd-nb.info.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity uniroma1.itprotoqsar.comslideshare.net. QSAR models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity protoqsar.comnih.gov.

The QSAR modeling process typically involves several steps, including dataset preparation, descriptor selection and calculation, model development using statistical methods, and model validation uniroma1.it.

Descriptor Selection and Calculation

Molecular descriptors are numerical values that represent various physicochemical and structural properties of a molecule protoqsar.commdpi.com. These can range from simple counts of atoms or bonds to more complex descriptors describing electronic, topological, and 3D properties protoqsar.commdpi.comnih.gov. The selection of relevant descriptors is a critical step in QSAR modeling, as the quality and relevance of the descriptors directly impact the model's predictive power preprints.orgyoutube.com. Various software tools can calculate a wide array of molecular descriptors from the 2D or 3D structure of a compound mdpi.comnih.gov. Techniques like filtering and statistical analysis are often employed to select a subset of descriptors that are most relevant to the biological activity under investigation and to avoid multicollinearity youtube.com.

Statistical Methods for QSAR Model Development (e.g., Support Vector Machines, Artificial Neural Networks)

Once descriptors are calculated and selected, statistical methods are used to build a model that correlates the descriptor values with the biological activity. Common statistical methods employed in QSAR include multiple linear regression (MLR), partial least squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) researchgate.netmdpi.comscbdd.com.

Support Vector Machines (SVMs) are supervised learning models used for classification and regression analysis. They work by finding a hyperplane that best separates data points belonging to different classes or by fitting a function to predict continuous values mdpi.comdoi.org. Artificial Neural Networks (ANNs), inspired by the structure of the human brain, are powerful tools for modeling complex non-linear relationships between inputs (descriptors) and outputs (activity) mdpi.comdoi.orgarxiv.org. Both SVMs and ANNs have been successfully applied in QSAR modeling to build predictive models mdpi.comneurospace.ioemu.edu.tr.

Model Validation and Predictive Capability

Model validation is an essential step to ensure the reliability and predictive capability of a QSAR model uniroma1.itpreprints.org. A validated model should be able to accurately predict the activity of compounds not included in the training set uniroma1.itnih.gov. Common validation techniques include internal validation methods like leave-one-out cross-validation (LOO-CV) and external validation using an independent test set uniroma1.itpreprints.org. Statistical parameters such as the squared correlation coefficient (R²) for the training and test sets, root mean squared error (RMSE), and the cross-validated correlation coefficient (Q²) are used to assess the model's performance and predictive power uniroma1.itpreprints.org. A robust QSAR model should exhibit good statistical performance in both internal and external validation, indicating its ability to generalize to new compounds uniroma1.itpreprints.orgmdpi.com.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a significant role in modern SAR analysis, providing tools and methods to complement experimental studies nih.govdovepress.com. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations can provide insights into the interaction of this compound and its analogs with their biological targets at an atomic level mdpi.com.

Molecular docking, for instance, can predict the preferred binding orientation and affinity of a ligand within the binding site of a protein, helping to explain observed SARs and guide the design of new analogs with improved binding characteristics nih.govmdpi.com. Molecular dynamics simulations can provide information about the stability of the ligand-target complex and the conformational changes that occur upon binding mdpi.com. Quantum mechanical calculations can provide more accurate information about the electronic properties of the molecule, which can be crucial for understanding interactions like hydrogen bonding and pi-pi stacking mdpi.com. These computational approaches, when integrated with experimental SAR data, provide a more comprehensive understanding of the relationship between structure and activity, facilitating the rational design of more potent and selective this compound analogs dotmatics.comnih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding affinity and the mode of interaction between a small molecule like this compound and a potential biological target, such as a protein. By simulating the binding process, researchers can gain insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that stabilize the complex. Molecular docking is a prevalent technique for assessing interactions between ligands and receptors and employs scoring algorithms to predict binding strength. mdpi.com

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. MD simulations provide insights into the flexibility of both the ligand and the receptor, the stability of the bound complex over time, and the influence of the surrounding environment (e.g., solvent). mdpi.comnih.govrsc.orgpensoft.netnih.gov This dynamic perspective can reveal conformational changes upon binding and provide a more realistic representation of the interaction compared to static docking poses. MD simulations are crucial in molecular dynamics studies for providing a detailed estimation of binding free energies and understanding the thermodynamic stability of ligand-receptor complexes. mdpi.compensoft.net

While molecular docking and dynamics simulations are powerful tools in the study of molecular interactions and SAR, specific published studies detailing the application of these methods to investigate the binding of this compound to particular biological targets or to explore its SAR through computational simulations were not prominently found in the provided search results. Some results mention molecular dynamics simulations in the context of chemical synthesis nih.govdrugdesign.orgcreative-proteomics.com, which is a different application.

Ligand-Based and Structure-Based Design Principles

Ligand-Based Drug Design (LBDD) is a drug discovery approach that relies on the knowledge of molecules that are known to bind to a biological target. ctdbase.org When the three-dimensional structure of the target is unknown or not utilized, LBDD methods use the information from known active and inactive ligands to derive a model that describes the structural and physicochemical requirements for activity. ctdbase.orgthegoodscentscompany.com Techniques such as QSAR (Quantitative Structure-Activity Relationship), pharmacophore modeling, and molecular shape analysis fall under LBDD. QSAR methods, for example, aim to build mathematical relationships between the chemical structure and the biological activity. nih.gov LBDD is based on the chemical information of active and non-active compounds within a tested series to correlate biological activity with chemical structure. ctdbase.org

Structure-Based Drug Design (SBDD), conversely, utilizes the three-dimensional structure of the biological target (usually a protein or nucleic acid) to guide the design of new ligands. thegoodscentscompany.com By analyzing the architecture of the binding site, researchers can design molecules that are complementary in shape and chemical properties to maximize favorable interactions. Techniques like molecular docking (as discussed above), de novo design, and fragment-based drug design are central to SBDD. If the protein target of a disease is known and has an available 3D structure, researchers commonly design drugs against that protein using SBDD.

Both LBDD and SBDD can be used iteratively with chemical synthesis and biological testing to optimize the activity and properties of lead compounds. ctdbase.org In fact, integrating both structure-based and ligand-based approaches can enhance the reliability and efficiency of computer-aided drug design. thegoodscentscompany.com

Advanced Analytical Methodologies for Pinnatolide Quantification and Quality Control

Chromatographic Methods for Purity Assessment and Quantification

Chromatography plays a vital role in separating pinnatolide from reaction mixtures or natural extracts, allowing for the assessment of its purity and subsequent quantification.

Gas Chromatography (GC) for Volatile Metabolites or Derivatives

Gas Chromatography (GC) is typically employed for the analysis of volatile or easily derivatized compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, GC can be valuable for analyzing volatile precursors, byproducts, or degradation products in this compound synthesis or in biological samples where volatile metabolites might be present. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification of separated components mdpi.commdpi.comresearchgate.net. This coupling provides both chromatographic separation and structural information from the mass spectrum. GC-MS has been used in the analysis of chemical purity for related compounds mdpi.commdpi.comresearchgate.net.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral quaternary carbon center sigmaaldrich.comrsc.orgrsc.orguni-hamburg.deeurekaselect.comresearchgate.net. The biological activity and properties of chiral compounds can differ significantly between enantiomers libretexts.org. Therefore, determining the enantiomeric purity of this compound is crucial. Chiral chromatography, a specialized form of chromatography using a chiral stationary phase, is the primary method for separating enantiomers libretexts.org. This technique allows for the quantification of each enantiomer present in a sample, thereby determining the enantiomeric excess (ee). Chiral HPLC is a common approach for this analysis rsc.orgrsc.orglibretexts.org. Studies involving the asymmetric synthesis of this compound or related chiral structures utilize chiral GC and HPLC to assess the enantioselectivity of the reactions and the enantiomeric purity of the products mdpi.commdpi.comresearchgate.netrsc.orgrsc.org.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods provide valuable structural information and can be used for the quantification of this compound.

Quantitative NMR Spectroscopy (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. Quantitative NMR (qNMR) extends this capability to quantification by accurately measuring the intensities of specific NMR signals, which are directly proportional to the number of nuclei contributing to those signals. This allows for the determination of the concentration of an analyte in a sample, often without the need for a reference standard of the analyte itself, by using an internal standard. While specific examples of qNMR applied directly to this compound quantification were not detailed in the search results, NMR spectroscopy, including 1H and 13C NMR, is routinely used for the structural characterization of this compound and related compounds mdpi.commdpi.comresearchgate.net. The application of qNMR for purity and content determination of small organic molecules is a well-established practice.

Infrared (IR) and Raman Spectroscopy for Structural Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to obtain structural information about molecules. These methods probe the vibrational modes of a molecule, which are unique to its chemical structure, providing a distinct "fingerprint" for identification and confirmation.

IR spectroscopy involves the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups and bond vibrations within the this compound molecule. By comparing the IR spectrum of a this compound sample to that of a reference standard, its identity can be confirmed.

Raman spectroscopy, on the other hand, is a scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), either gaining or losing energy to molecular vibrations. The energy shifts of these scattered photons provide information about the vibrational modes of the molecule, complementary to IR spectroscopy. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of a molecule and can be applied to a wider range of sample types, including aqueous solutions, compared to IR spectroscopy.

The application of both IR and Raman spectroscopy to this compound allows for a comprehensive structural fingerprinting, aiding in its unequivocal identification and the verification of its structural integrity in different samples researchgate.netresearchgate.netresearchgate.net.

Development of Sensitive Detection Assays for Trace Analysis

The ability to detect and quantify this compound at very low concentrations is essential in various research and quality control scenarios. Trace analysis requires the development of highly sensitive detection assays that can isolate and measure minute quantities of the compound within potentially complex matrices bfs.dechromatographyonline.comuniv-rennes.frnist.govnih.gov.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with sensitive detectors, are commonly employed for trace analysis of organic compounds like this compound. chromatographyonline.comuniv-rennes.fr. Mass Spectrometry (MS) is a particularly powerful detection method for trace analysis due to its high sensitivity and selectivity univ-rennes.frnist.govnih.gov. GC-MS and LC-MS/MS (tandem mass spectrometry) can provide both quantitative data and structural confirmation of trace components by measuring their mass-to-charge ratio and fragmentation patterns. chromatographyonline.comnist.gov.

The development of sensitive detection assays for this compound involves optimizing sample preparation methods to concentrate the analyte and remove interfering substances, selecting appropriate chromatographic columns and conditions for separation, and coupling the system with a highly sensitive detector like a mass spectrometer. chromatographyonline.comuniv-rennes.frnist.gov. Validation of these assays is crucial to ensure their accuracy, precision, and limits of detection and quantification for trace levels of this compound. labmanager.comeuropa.euelementlabsolutions.comchromatographyonline.comresearchgate.net.

Interlaboratory Validation and Standardization of Analytical Procedures

To ensure the reliability and comparability of analytical results for this compound across different laboratories and over time, interlaboratory validation and standardization of analytical procedures are critical europa.euresearchgate.netlibretexts.orgresearchgate.net.

Interlaboratory validation, often referred to as a collaborative study or reproducibility assessment, involves multiple laboratories analyzing the same homogeneous sample using the identical analytical method europa.eu. The data generated from such studies are statistically evaluated to determine the reproducibility of the method, which is a measure of the agreement between results obtained by different laboratories using the same method europa.eueuropa.eu. This process helps to identify potential sources of variability between laboratories and provides confidence in the method's transferability.

Standardization of analytical procedures involves establishing detailed, written protocols for the method, including specifications for reagents, equipment, sample preparation, instrument parameters, and data analysis europa.eulibretexts.org. These standardized methods can then be adopted by different laboratories, ensuring consistency in how this compound is analyzed. Standardization is particularly important for methods intended for routine quality control or regulatory purposes europa.euresearchgate.net.

Regulatory bodies and international organizations often provide guidelines for the validation and standardization of analytical methods, such as those from the International Conference on Harmonisation (ICH) europa.euelementlabsolutions.comchromatographyonline.comresearchgate.netresearchgate.neteuropa.eu. Adherence to these guidelines, specifically ICH Q2(R1) and Q2(R2) for analytical validation, ensures that the developed methods for this compound analysis are suitable for their intended purpose and generate reliable data europa.euelementlabsolutions.comchromatographyonline.comresearchgate.neteuropa.eu. Key validation parameters assessed include specificity, accuracy, precision (repeatability, intermediate precision, reproducibility), linearity, range, detection limit, and quantitation limit labmanager.comeuropa.euelementlabsolutions.comchromatographyonline.comresearchgate.neteuropa.eu.

Through rigorous interlaboratory validation and standardization efforts, analytical procedures for this compound can achieve a high level of reliability, enabling accurate quantification and effective quality control in diverse applications.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

Future research on Pinnatolide is poised to explore novel biological targets beyond those currently associated with the compound. Identifying new protein interactions and cellular pathways modulated by this compound could unlock its potential in a wider range of therapeutic areas. This involves employing advanced screening techniques, such as high-throughput screening against diverse target libraries and phenotypic screens in various disease models. The identification of novel targets could lead to the development of this compound or its analogues for conditions where current therapies are limited. For instance, understanding its interaction with specific enzymes or receptors could reveal applications in metabolic disorders, neurological conditions, or infectious diseases. The therapeutic potential of inhibiting targets like PPARγ phosphorylation has been highlighted as a promising approach for treating type 2 diabetes, suggesting that compounds interacting with similar pathways could be explored nih.gov.

Advancements in Sustainable Synthetic Methodologies

Advancements in synthetic methodologies for this compound are crucial for ensuring a sustainable and scalable supply for research and potential therapeutic development. Future efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly synthesis routes. This includes exploring catalytic methods, asymmetric synthesis to control stereochemistry, and flow chemistry techniques for continuous production. The first enantioselective total synthesis of (+)-(R)-Pinnatolide using an asymmetric domino allylation reaction has been reported, indicating the potential for developing controlled synthetic routes canbipharm.comnih.gov. Future research could build upon such methods to improve yield, reduce steps, and minimize waste, aligning with principles of green chemistry. The broader field of chemical synthesis is seeing advancements through enabling technologies and machine-assisted approaches, which could be leveraged for this compound synthesis nih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Research

Predictive Models for Synthetic Route Design

AI and ML can be applied to design and optimize synthetic routes for this compound and its analogues. Predictive models trained on large datasets of chemical reactions and synthetic strategies can suggest novel and efficient pathways, potentially reducing the time and resources required for synthesis development dntb.gov.uaresearchgate.net. These models can evaluate the feasibility and potential yield of different reaction sequences, guiding chemists towards the most promising approaches.

Computational Screening for Novel Analogues

Role of this compound and its Analogues as Chemical Biology Probes

This compound and its analogues have the potential to serve as valuable chemical biology probes to investigate complex biological systems numberanalytics.comscripps.educhemicalprobes.orgnih.gov. Chemical probes are small molecules that can selectively modulate the function of specific proteins or pathways, providing insights into their roles in cellular processes and disease mechanisms numberanalytics.comscripps.educhemicalprobes.org. Future research could focus on developing this compound-based probes with enhanced specificity and desired pharmacokinetic properties. These probes could be utilized to dissect the biological pathways influenced by this compound, helping to understand its mechanism of action at a molecular level and identify potential therapeutic targets.

Collaborative Research Initiatives in Natural Product Discovery

Collaborative research initiatives are essential for advancing the discovery and development of natural products like this compound napdicenter.orgundip.ac.idosi.lvitra.ac.iniict.res.in. Future research will benefit from increased collaboration between academic institutions, research organizations, and industry partners. These collaborations can pool expertise, resources, and diverse natural product libraries, accelerating the identification of novel compounds, the elucidation of their biological activities, and the development of sustainable synthesis methods. Initiatives focused on natural product-drug interaction research and the exploration of biodiversity for new compounds exemplify the value of such collaborations napdicenter.orgitra.ac.in.

Q & A

Q. Table 1: Comparison of Analytical Techniques

TechniqueParameters AnalyzedSensitivityKey Limitations
NMRStructural groups, stereochemistryModerateRequires pure samples; insensitive to trace impurities
HPLC-UVPurity, retention timeHighLimited structural data
HRMSMolecular formula, fragmentationVery HighRequires ionization optimization

Basic: How should researchers design initial bioactivity assays for this compound?

Answer:
Adopt a tiered screening strategy:

In vitro assays: Test cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase or protease targets) using dose-response curves (IC₅₀ calculations) .

Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

Reproducibility: Run triplicate experiments and account for solvent interference (e.g., DMSO concentrations ≤0.1%) .

Key Considerations:

  • Use PICOT framework to define population (cell lines), intervention (this compound dose), comparison (controls), outcome (IC₅₀), and time (exposure duration) .
  • Pre-screen solubility and stability in assay buffers to avoid false negatives .

Advanced: How can conflicting bioactivity data for this compound across studies be systematically resolved?

Answer:
Address discrepancies through:

  • Meta-Analysis: Aggregate data from peer-reviewed studies, adjusting for variables like solvent choice, cell line origins, or assay protocols. Use statistical tools (ANOVA, t-tests) to identify outliers .
  • Reproducibility Trials: Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature) .
  • Mechanistic Follow-Up: Employ transcriptomics or proteomics to identify off-target effects or synergistic pathways that may explain variability .

Q. Table 2: Common Sources of Data Contradiction

FactorImpact ExampleMitigation Strategy
Cell Line VariabilityGenetic drift affecting drug responseUse authenticated cell lines (e.g., STR profiling)
Solvent EffectsDMSO altering membrane permeabilityLimit solvent concentration; include solvent controls
Assay DurationTime-dependent cytotoxicityStandardize exposure times across labs

Advanced: What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

Retrosynthetic Analysis: Break down this compound’s core structure (e.g., lactone rings) to identify modifiable sites .

Parallel Synthesis: Use combinatorial chemistry to generate derivatives with variations in substituents (e.g., acyl groups, halogenation) .

Computational Modeling: Apply DFT (Density Functional Theory) or molecular docking to predict bioactive conformers and prioritize synthetic targets .

Validation Steps:

  • Confirm derivative purity via HPLC (>95%) and structural fidelity via NMR/MS .
  • Cross-test derivatives in bioassays to correlate structural changes with activity shifts .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action?

Answer:
Integrate omics layers to map systemic effects:

Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes .

Metabolomics: LC-MS to track metabolite flux in pathways (e.g., TCA cycle, lipid synthesis) .

Data Integration:

  • Use pathway enrichment tools (e.g., KEGG, Gene Ontology) to highlight perturbed networks.
  • Validate hypotheses with CRISPR knockouts or siRNA silencing of key targets .

Basic: What are best practices for isolating this compound from natural sources?

Answer:

Extraction: Use non-polar solvents (e.g., ethyl acetate) for initial extraction from plant material .

Chromatography: Employ flash column chromatography (silica gel) for bulk separation, followed by preparative HPLC for final purification .

Yield Optimization: Test variables like extraction time, temperature, and solvent ratios using factorial design experiments .

Advanced: How to address low bioavailability of this compound in preclinical models?

Answer:

  • Formulation Strategies: Develop nanoemulsions or liposomes to enhance solubility and circulation time .
  • Prodrug Design: Modify functional groups (e.g., esterification) to improve membrane permeability .
  • Pharmacokinetic Studies: Use LC-MS/MS to monitor plasma/tissue concentrations over time, adjusting dosing regimens accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.